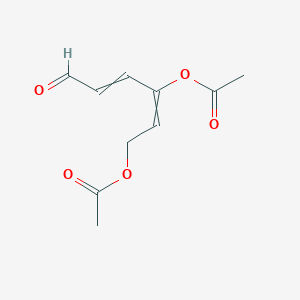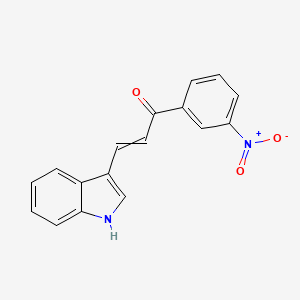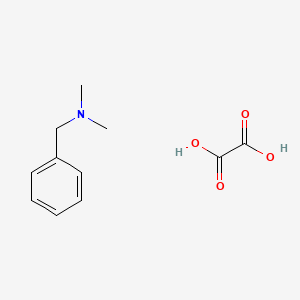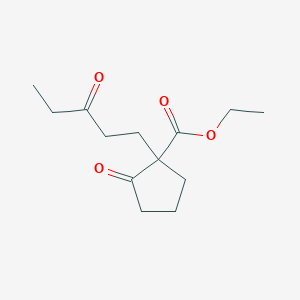![molecular formula C17H25NO3 B14269901 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one CAS No. 183014-29-1](/img/structure/B14269901.png)
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a hydroxypropoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of the hydroxypropoxyphenyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the final product. Key steps include:
Formation of the hydroxypropoxyphenyl intermediate: This can be achieved through the reaction of a phenol derivative with an epoxide, such as glycidol, under basic conditions.
Reaction with piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and piperidine groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
- 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
- 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]butan-1-one
Comparison: Compared to its analogs, 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one may exhibit unique properties due to the specific length of its carbon chain, which can influence its reactivity and binding affinity. Its unique structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
Propiedades
Número CAS |
183014-29-1 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-2-16(20)15-8-4-5-9-17(15)21-13-14(19)12-18-10-6-3-7-11-18/h4-5,8-9,14,19H,2-3,6-7,10-13H2,1H3 |
Clave InChI |
PWRSYYZDBDKVDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)



![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)




